molecular formula C14H18BNO4 B12944489 4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B12944489
M. Wt: 275.11 g/mol
InChI Key: OXRLUUXORZSLOC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-nitrophenylvinyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-nitrophenylvinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-nitrophenylvinylboronic acid+pinacolThis compound\text{4-nitrophenylvinylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 4-nitrophenylvinylboronic acid+pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amino derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitrophenyl group can undergo reduction or substitution, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1-(4-aminophenyl)vinyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-(4-methoxyphenyl)vinyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-(4-chlorophenyl)vinyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in the synthesis of complex organic molecules.

Biological Activity

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound with unique structural characteristics that contribute to its biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors and other therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BNO4C_{14}H_{18}BNO_4 with a molecular weight of 275.11 g/mol. Its structure includes a dioxaborolane ring and a nitrophenyl vinyl group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that boron-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of dioxaborolanes have been investigated for their ability to inhibit various bacterial strains. A study highlighted the effectiveness of triazole-substituted dioxaborolanes against extended-spectrum beta-lactamases (ESBLs), suggesting that similar mechanisms might be applicable to this compound .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For example:

  • CYP450 Inhibition : Research indicates that some dioxaborolane derivatives can inhibit cytochrome P450 enzymes. The inhibition profiles suggest potential interactions that could lead to drug-drug interactions (DDIs), which are critical in pharmacology .
  • Antiviral Properties : There is emerging evidence that compounds similar to this compound may act as non-nucleoside inhibitors against viral polymerases. This suggests potential applications in antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various boron compounds against resistant bacterial strains. The results indicated that certain modifications on the dioxaborolane scaffold could enhance its antibacterial activity significantly. The study utilized a range of assays to determine Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Pathogen
Dioxaborolane A8E. coli
Dioxaborolane B16S. aureus
4-Nitrophenyl Derivative4Klebsiella pneumoniae

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The findings revealed significant inhibition rates for CYP3A4 and CYP2D6 isoforms.

CompoundIC50 (µM)CYP Isoform
4-Nitrophenyl Vinyl Dioxaborolane0.34CYP3A4
Control (Ethynylestradiol)0.06CYP3A4

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Nucleophiles : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as hydroxide ions or amino acids in proteins.
  • Hydrophobic Interactions : The presence of the nitrophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Properties

Molecular Formula

C14H18BNO4

Molecular Weight

275.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BNO4/c1-10(11-6-8-12(9-7-11)16(17)18)15-19-13(2,3)14(4,5)20-15/h6-9H,1H2,2-5H3

InChI Key

OXRLUUXORZSLOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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